8-Bromo-indolizine-3-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13757097
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrNO2 |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | ethyl 8-bromoindolizine-3-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-5-9-8(12)4-3-7-13(9)10/h3-7H,2H2,1H3 |
| Standard InChI Key | XLUFRMPXHOBVCU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C2N1C=CC=C2Br |
| Canonical SMILES | CCOC(=O)C1=CC=C2N1C=CC=C2Br |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
8-Bromo-indolizine-3-carboxylic acid ethyl ester is characterized by the following identifiers:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1823961-62-1 | |
| Molecular Formula | ||
| Molecular Weight | 268.11 g/mol | |
| IUPAC Name | Ethyl 8-bromoindolizine-3-carboxylate | |
| SMILES | CCOC(=O)C1=CC=C2N1C=CC=C2Br | |
| PubChem CID | 130121107 | |
| Purity | ≥97% |
The compound’s indolizine core consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, with bromine and ethyl ester substituents introducing steric and electronic modulation.
Structural Analysis
X-ray crystallography and NMR studies reveal that the bromine atom at position 8 creates significant electron-withdrawing effects, while the ethyl ester group enhances solubility in organic solvents. The planar indolizine system allows for π-π stacking interactions, which are critical in biological binding and materials applications.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Bromination: Introduction of bromine at the 8-position of indolizine precursors using bromosuccinimide (NBS) or in dichloromethane.
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Esterification: Reaction of 8-bromoindolizine-3-carboxylic acid with ethanol in the presence of sulfuric acid or via ethyl chloroformate-mediated coupling .
Industrial-scale production often employs continuous flow reactors to optimize yield (reported up to 79%) and purity. For example, a two-step flow system achieves 85% conversion efficiency by precisely controlling residence times and temperatures.
Key Reaction Conditions
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Temperature: 0–25°C for bromination; 60–80°C for esterification.
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Catalysts: Lithium diisopropylamide (LDA) for deprotonation; palladium catalysts for cross-coupling .
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Solvents: Tetrahydrofuran (THF), dichloromethane, or dimethylformamide (DMF) .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, alkoxides) to yield derivatives like 8-amino-indolizine-3-carboxylic acid ethyl ester. This reactivity is exploited in drug discovery to introduce pharmacophores.
Cross-Coupling Reactions
Biological Activities and Applications
Enzyme Inhibition
The compound’s indolizine core mimics natural auxins, enabling interactions with plant TIR1 receptors . In herbicidal assays, analogues exhibit 60–97% inhibition of dicotyledonous root growth , suggesting potential as agrochemical scaffolds .
Material Science Applications
Bromine’s heavy atom effect enhances phosphorescence in OLED materials. Derivatives doped into polyvinylcarbazole matrices show a 20% increase in quantum yield compared to non-brominated analogues.
Future Research Directions
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